An In-depth Technical Guide to 1-Allyl-2-methyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide to 1-Allyl-2-methyl-1H-indole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive examination of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The document delineates its chemical architecture, predictable spectroscopic profile, and principal synthetic pathways. Emphasis is placed on the strategic rationale behind common synthetic methodologies, particularly the sequential N-alkylation and Vilsmeier-Haack formylation, which are foundational to its preparation. The inherent reactivity of its distinct functional moieties—the N-allyl, C2-methyl, and C3-carbaldehyde groups—is analyzed to underscore its versatility as a precursor for more complex molecular frameworks. This guide serves as a technical resource for professionals engaged in the design and synthesis of novel indole-based compounds for pharmaceutical and materials science applications.
Molecular Architecture and Physicochemical Properties
1-Allyl-2-methyl-1H-indole-3-carbaldehyde is a bespoke synthetic building block designed for versatility in chemical synthesis.[1] Its structure is predicated on the indole nucleus, a privileged scaffold in numerous FDA-approved drugs and natural products.[2] The molecule's utility is defined by the specific arrangement of three key functional groups, each imparting distinct reactivity.
-
Indole Core: The fundamental bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring. The inherent electron-rich nature of the indole ring, particularly at the C3 position, dictates its susceptibility to electrophilic substitution.
-
N1-Allyl Group: The allyl substituent attached to the indole nitrogen is of significant synthetic interest. It is not merely a protecting group but an active participant in various transition metal-catalyzed reactions, such as cyclizations and cross-couplings, enabling the construction of complex polycyclic indole derivatives.[1]
-
C2-Methyl Group: The presence of a methyl group at the C2 position sterically and electronically modulates the indole ring's reactivity.
-
C3-Carbaldehyde Group: The formyl group at the nucleophilic C3 position is a versatile chemical handle. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophilic site for condensation reactions, making it a cornerstone for building diverse molecular libraries.[1]
Table 1: Physicochemical Properties of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde
| Property | Value | Source |
| CAS Number | 230283-19-9 | [1][3] |
| Molecular Formula | C₁₃H₁₃NO | - |
| Molecular Weight | 199.25 g/mol | [1] |
| InChI Key | QQGYEUQTEYCMOQ-UHFFFAOYSA-N | [1] |
Strategic Synthesis Pathways
The synthesis of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde is most logically achieved through a two-step sequence starting from 2-methyl-1H-indole. This strategy involves initial functionalization of the indole nitrogen followed by regioselective formylation at the C3 position.
Step 1: N-Alkylation of 2-Methyl-1H-indole
The functionalization of the indole N-H can be challenging due to the reduced nucleophilicity of the nitrogen compared to the C3 position.[2] However, direct N-alkylation is a common and effective strategy. The process typically involves the deprotonation of the indole N-H using a suitable base to form the indolate anion, which then acts as a nucleophile, attacking an alkylating agent.
For the synthesis of the target compound, this involves the N-allylation of 2-methyl-1H-indole. A standard and robust protocol employs a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[1] The indolate anion generated in situ readily reacts with an allyl halide (e.g., allyl bromide) to yield 1-allyl-2-methyl-1H-indole. An alternative, often milder, approach is phase-transfer catalysis, which facilitates the transfer of the indolate anion to an organic phase for reaction, using catalysts like tetrabutylammonium bromide (TBAB) in a biphasic system.[1]
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly efficient and regioselective method for introducing a formyl group to electron-rich aromatic heterocycles.[1][4] It is the method of choice for the C3-formylation of the 1-allyl-2-methyl-1H-indole intermediate. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] This electrophilic species is then attacked by the most nucleophilic position of the indole ring, which is C3, leading to an iminium intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to afford the desired 1-Allyl-2-methyl-1H-indole-3-carbaldehyde.[4] The high regioselectivity for the C3 position is a key advantage of this reaction.[1]
Caption: Synthetic workflow for 1-Allyl-2-methyl-1H-indole-3-carbaldehyde.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 1-allyl-2-methyl-1H-indole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, a solution of 2-methyl-1H-indole (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
The mixture is cooled back to 0 °C, and allyl bromide (1.1 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours, monitoring progress by TLC.
-
Upon completion, the reaction is carefully quenched with ice-cold water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-allyl-2-methyl-1H-indole.
Step 2: Synthesis of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde
-
In a separate flask, anhydrous DMF (3.0 equivalents) is cooled to 0 °C under a nitrogen atmosphere. Phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise with vigorous stirring, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.
-
A solution of 1-allyl-2-methyl-1H-indole (1.0 equivalent) in anhydrous DMF is then added dropwise to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is heated to 60-70 °C and stirred for 2-3 hours.
-
After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford the crude product.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) yields pure 1-Allyl-2-methyl-1H-indole-3-carbaldehyde.
Spectroscopic Profile and Structural Elucidation
The structural confirmation of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde relies on a combination of spectroscopic techniques. While a dedicated public spectrum for this exact molecule is not available, a predictive analysis based on known data for structurally similar compounds, such as 1-allyl-1H-indole-3-carbaldehyde, provides a reliable characterization framework.[5]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO); δ ~8.3 ppm (d, 1H, H4); δ 7.3-7.4 ppm (m, Ar-H); δ 5.9-6.1 ppm (m, 1H, -CH=CH₂); δ 5.1-5.3 ppm (m, 2H, -CH=CH₂ ); δ ~4.8 ppm (d, 2H, N-CH₂ -CH); δ ~2.5 ppm (s, 3H, Ar-CH₃) | The aldehydic proton is highly deshielded. Aromatic protons appear in their characteristic region. Allyl protons show characteristic multiplets and couplings. The C2-methyl protons appear as a singlet. |
| ¹³C NMR | δ ~185 ppm (C=O); δ ~138 ppm (C3); δ ~132 ppm (-C H=CH₂); δ ~118 ppm (-CH=C H₂); δ ~50 ppm (N-C H₂-); δ ~12 ppm (Ar-C H₃) | The carbonyl carbon is significantly downfield. Aromatic and alkene carbons appear in the 110-140 ppm range. Aliphatic carbons of the allyl and methyl groups are upfield. |
| IR (KBr) | ~1650-1670 cm⁻¹ (C=O stretch, strong); ~3100-3000 cm⁻¹ (Ar & Vinyl C-H stretch); ~2950-2850 cm⁻¹ (Alkyl C-H stretch); ~1600 cm⁻¹ (C=C stretch) | The strong absorption for the conjugated aldehyde carbonyl is characteristic. The absence of a broad N-H stretch (~3400 cm⁻¹) confirms N-alkylation. |
| MS (EI) | m/z 199 [M]⁺; Fragmentation pattern showing loss of allyl (m/z 158) and CO (m/z 171) | The molecular ion peak corresponds to the molecular weight. Fragmentation would likely involve cleavage of the allyl and formyl groups. |
Reactivity, Applications, and Future Directions
The true value of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde lies in its capacity as a versatile intermediate for the synthesis of more elaborate molecules.[1] The indole-3-carbaldehyde core is a well-established precursor for compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6][7]
-
Aldehyde Chemistry: The formyl group is a gateway to numerous transformations. It can undergo condensation with various amines and hydrazines to form Schiff bases and hydrazones, respectively, which are themselves important pharmacophores.[8][9] Knoevenagel condensation with active methylene compounds provides a route to extended conjugated systems.
-
Allyl Group Manipulations: The N-allyl group can be isomerized to the corresponding prop-1-enyl group, or it can be cleaved. More significantly, it can participate in intramolecular Heck reactions or other cyclization strategies to build fused ring systems onto the indole core.
-
Drug Discovery: Derivatives of indole-3-carbaldehyde are actively explored for their therapeutic potential.[7][10] The specific substitution pattern of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde makes it an ideal starting point for generating novel compound libraries for high-throughput screening in drug discovery programs.
References
- Title: Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction Source: Google Cloud AI Search URL
- Title: A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes Source: Organic Letters URL
- Title: Synthesis of N-alkylated indoles Source: ResearchGate URL
- Title: 1-Allyl-2-methyl-1H-indole-3-carbaldehyde Source: Benchchem URL
- Title: Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles Source: PubMed URL
- Title: Enantioselective Catalytic Synthesis of N-alkylated Indoles Source: MDPI URL
- Title: Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles Source: Google Cloud AI Search URL
- Title: Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction Source: PubMed URL
- Title: Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles Source: Benchchem URL
- Title: Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)
- Title: Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)
- Title: 1-ALLYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE Source: Chemsrc URL
- Title: A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Derivatives Source: Benchchem URL
- Title: Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation Source: Der Pharma Chemica URL
- Title: Indole-3-carbaldehyde - Wikipedia Source: Wikipedia URL
- Title: New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review Source: PubMed URL
- Title: Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide Source: Benchchem URL
- Title: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde Source: PubMed URL
- Title: A Comparative Guide to the Spectroscopic Analysis of 3-allyl-1H-indole Source: Benchchem URL
- Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: ResearchGate URL
- Title: Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Source: Afyon Kocatepe Üniversitesi URL
Sources
- 1. 1-Allyl-2-methyl-1H-indole-3-carbaldehyde | 230283-19-9 | Benchchem [benchchem.com]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS#:230283-19-9 | 1-ALLYL-2-METHYL-1H-INDOLE-3-CARBALDEHYDE | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 10. derpharmachemica.com [derpharmachemica.com]
